Methyl 2-(3-bromophenyl)acetate
Overview
Description
Methyl 2-(3-bromophenyl)acetate (MBA) is a synthetic organic compound belonging to the family of phenylacetates. It is a colorless, crystalline solid with a melting point of 57-58 °C. MBA is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of dyes, pigments, and other organic compounds.
Scientific Research Applications
Crystal Structure Analysis
Methyl 2-(3-bromophenyl)acetate and its derivatives have been extensively studied in crystallography. For instance, a compound structurally related to this compound, namely methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, was identified as a major product in a reaction involving potassium carbonate, highlighting its significance in crystallographic studies (Lee et al., 2017). Furthermore, the synthesis and crystal structure of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate were detailed, illustrating the application of these compounds in understanding molecular conformations and interactions (Yaman et al., 2019).
Synthesis and Chemical Reactions
The substance also plays a crucial role in the synthesis of various organic compounds. For example, Methyl 2-(thiazol-2-ylcarbamoyl)acetate was utilized as a starting material for synthesizing compounds with potential antihypertensive α-blocking activity (Abdel-Wahab et al., 2008). The research signifies its importance in medicinal chemistry, particularly in the design and development of new therapeutic agents.
Applications in Medicinal Chemistry
Drug Synthesis and Design
The role of this compound extends to medicinal chemistry, where its derivatives are used in the synthesis and design of drugs. A notable study involved the synthesis of methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates, which were evaluated as aldose reductase inhibitors, indicating their potential in treating diabetic complications (Ali et al., 2012).
Safety and Hazards
“Methyl 2-(3-bromophenyl)acetate” is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Future Directions
Mechanism of Action
Target of Action
Methyl 2-(3-bromophenyl)acetate is primarily used as a reagent in chemical reactions rather than having a specific biological target . It is used as an initiator during the Electron Spin Resonance (ESR) study of Atom Transfer Radical Polymerization (ATRP) of methyl methacrylate (MMA) and ethylene glycol dimethacrylate (EGDMA) .
Mode of Action
It acts as a starting material for the synthesis of other compounds. For instance, it can be used in the Suzuki–Miyaura coupling reaction, a type of cross-coupling reaction, used to conjoin chemically differentiated fragments .
Biochemical Pathways
The compound is involved in the Atom Transfer Radical Polymerization (ATRP) of methyl methacrylate (MMA) and ethylene glycol dimethacrylate (EGDMA) . This process is a type of chain-growth polymerization that involves the transfer of atoms from a transition metal catalyst to a monomer or growing polymer chain .
Result of Action
The primary result of the action of this compound is the initiation of Atom Transfer Radical Polymerization (ATRP) of methyl methacrylate (MMA) and ethylene glycol dimethacrylate (EGDMA) . This leads to the formation of polymers with controlled molecular weights and architectures .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated area to avoid inhalation .
Biochemical Analysis
Biochemical Properties
Methyl 2-(3-bromophenyl)acetate plays a significant role in biochemical reactions, particularly as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to alkylate phenol and amino groups, which are crucial in the synthesis of vitamins and pharmaceutical drugs . The compound’s interaction with these biomolecules often involves the formation of covalent bonds, leading to modifications in their structure and function.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can induce changes in the expression of specific genes, thereby altering cellular functions. Additionally, it can impact metabolic pathways by modifying the activity of key enzymes involved in cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. For example, the compound can inhibit enzymes by modifying their active sites, thereby preventing substrate binding and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to the compound can result in cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. The compound can affect metabolic flux and alter metabolite levels by modifying the activity of key enzymes. For example, it can inhibit or activate enzymes involved in the synthesis and degradation of specific metabolites, leading to changes in their concentrations within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical effects. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its activity and function. Studies have shown that this compound can be distributed to various tissues, where it exerts its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with nucleic acids and proteins involved in gene expression. Alternatively, it may be directed to the cytoplasm or other organelles, where it participates in metabolic processes .
properties
IUPAC Name |
methyl 2-(3-bromophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-9(11)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSSGHADTSRELG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471755 | |
Record name | Methyl 2-(3-bromophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
150529-73-0 | |
Record name | Methyl 2-(3-bromophenyl)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150529-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(3-bromophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneacetic acid, 3-bromo-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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